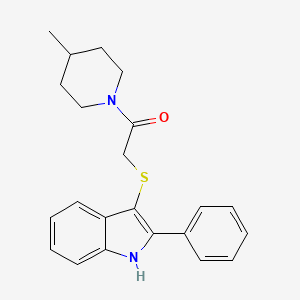![molecular formula C15H20N4O3S B2481821 1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893903-92-9](/img/structure/B2481821.png)
1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4,5-d]pyrimidine derivatives are an important class of heterocyclic compounds known for their diverse chemical and biological properties. These compounds have been synthesized and studied for their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives often involves regioselective amination and alkylation reactions. For example, Gulevskaya et al. (1994) described the regioselective amination of condensed pyrimidines, a method potentially applicable to the synthesis of related compounds (Gulevskaya et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine derivatives has been characterized by various analytical techniques, including X-ray crystallography. For instance, Trilleras et al. (2009) reported the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, showcasing the importance of hydrogen bonding and π-π stacking interactions in determining their solid-state arrangements (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimido[4,5-d]pyrimidine derivatives undergo various chemical reactions, including electrophilic substitution and cycloaddition reactions. Tsupak et al. (1994) described the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4 dione, which could offer insights into the reactivity of related compounds (Tsupak et al., 1994).
科学的研究の応用
Chemical Transformations and Reactions
Regioselective Amination : The compound reacts with alkylamides in liquid ammonia, leading to the formation of 7-amino derivatives. This reaction signifies its potential in regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994).
Crystal Structure Analysis : Studies on similar pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into molecular structures and crystal formations, which are crucial for understanding its chemical properties and interactions (Trilleras et al., 2009).
Catalysis and Synthesis : This compound is used in efficient synthesis processes like the three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid. Such reactions highlight its role in facilitating complex chemical syntheses (Rahmani et al., 2018).
Photophysical Properties and Applications
pH-Sensing Application : Pyrimidine-phthalimide derivatives, which include similar pyrimidine structures, have been developed for pH-sensing applications due to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).
Optical and Nonlinear Optical Properties : Pyrimidine-based derivatives demonstrate potential in optical and nonlinear optical (NLO) applications. Their structural properties and reaction kinetics are important for developing NLO devices (Mohan et al., 2020).
Molecular and Material Science
Molecular Design for Specific Functions : The compound is involved in the design and synthesis of molecules with targeted properties, such as in the development of chromophores and sensors (Yan et al., 2017).
Synthesis of Novel Derivatives : It serves as a precursor in the synthesis of new derivatives with potential biological and material applications. This includes the synthesis of diverse pyrimidinones and pyrimidine derivatives (Hamama et al., 2012).
Biological Activity Studies : Derivatives of pyrimidine structures are synthesized and evaluated for their biological activities, such as antibacterial properties, highlighting its importance in drug discovery (Shukla et al., 2019).
Fused Pyrimidine Derivatives : Studies on fused pyrimidine derivatives, including synthesis and reactions, contribute to the understanding of these compounds in pharmaceutical chemistry (Inazumi et al., 1994).
特性
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-8(2)6-10-16-12-11(13(17-10)23-7-9(3)20)14(21)19(5)15(22)18(12)4/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBRWNJUOVTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC(=O)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)
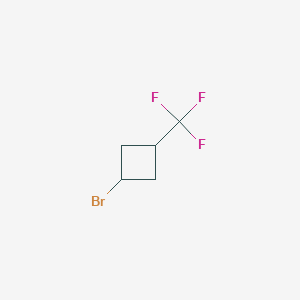
![{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2481743.png)
![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)
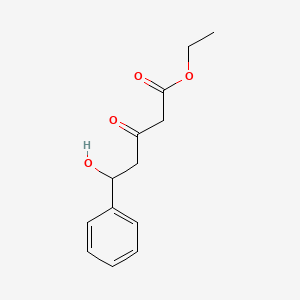


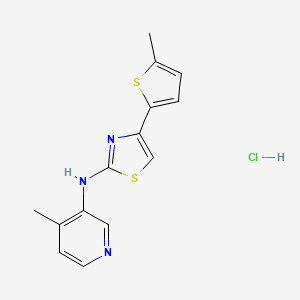
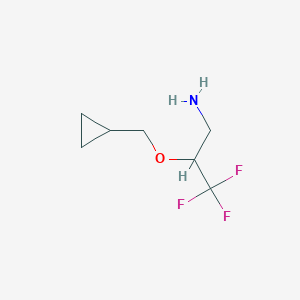
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2481756.png)
